Enhanced Acidity: Pyridine-4-carboperoxoic Acid Exhibits a Lower pKa than m-CPBA and Peracetic Acid
Pyridine-4-carboperoxoic acid is predicted to have a lower pKa (6.65 ± 0.40) compared to the commonly used aromatic peracid m-chloroperbenzoic acid (m-CPBA, pKa 7.57) and the aliphatic peracid peracetic acid (pKa 8.2) [1][2]. This indicates that pyridine-4-carboperoxoic acid is a stronger acid than these alternatives.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 6.65 ± 0.40 (Predicted) |
| Comparator Or Baseline | m-CPBA: 7.57; Peracetic acid: 8.2 |
| Quantified Difference | ~0.92 units lower than m-CPBA; ~1.55 units lower than peracetic acid |
| Conditions | Standard conditions (predicted/comparative literature values) |
Why This Matters
A lower pKa can influence the peracid's reactivity and solubility, potentially making it a more effective oxidant in specific reaction environments or enabling different activation conditions.
- [1] Weblio. m-CPBAとは何? わかりやすく解説 Weblio辞書. https://www.weblio.jp/content/m-CPBA (accessed 2026-04-19). View Source
- [2] Ptable. Peracetic acid. https://ptable.com/?lang=en#%D0%A1%D0%B2%D0%BE%D0%B9%D1%81%D1%82%D0%B2%D0%B0/%D0%9D%D0%B0%D0%B4%D1%83%D0%BA%D1%81%D1%83%D1%81%D0%BD%D0%B0%D1%8F_%D0%BA%D0%B8%D1%81%D0%BB%D0%BE%D1%82%D0%B0 (accessed 2026-04-19). View Source
